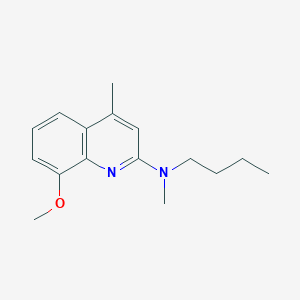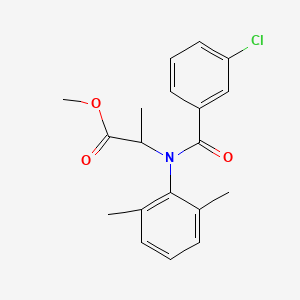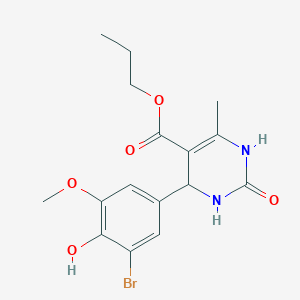![molecular formula C21H26N2O2S B5218665 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)
2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol, also known as SMT-19969, is a small molecule drug that has been developed for the treatment of inflammatory bowel disease (IBD). IBD is a chronic condition that affects the digestive system and causes inflammation in the lining of the digestive tract. There is currently no cure for IBD, and treatments are focused on managing symptoms and reducing inflammation. SMT-19969 has shown promise as a potential new treatment option for IBD, and research is ongoing to further explore its potential.
Mécanisme D'action
2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol works by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammation in the body, and inhibiting its activity can help to reduce inflammation in the gut. By reducing inflammation, this compound may help to improve symptoms of IBD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing levels of inflammatory cytokines in the gut, improving gut barrier function, and reducing the infiltration of immune cells into the gut. These effects are thought to contribute to the anti-inflammatory properties of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol in lab experiments is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for IBD. However, one limitation is that it is still in the early stages of development and has not yet been fully tested in humans. Additionally, the cost of synthesizing this compound may be a limitation for some labs.
Orientations Futures
There are several future directions for research on 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol. One area of focus is on further exploring its safety and efficacy in clinical trials. Another area of research is on understanding the molecular mechanisms underlying its anti-inflammatory effects. Additionally, there is interest in exploring its potential as a treatment for other inflammatory conditions beyond IBD. Finally, there is ongoing research on developing more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of 2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol involves several steps, including the reaction of 2-mercaptobenzimidazole with 2-bromoethyl isopropyl ether to form 2-(2-isopropylthio-1H-benzimidazol-1-yl)ethanol. This compound is then reacted with 2-(2-bromoethoxy)phenol to form the final product, this compound.
Applications De Recherche Scientifique
2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol has been the subject of several scientific studies, with a focus on its potential as a treatment for IBD. In preclinical studies, this compound has been shown to reduce inflammation in the gut and improve symptoms of IBD. Clinical trials are ongoing to further explore the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
2-[2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-15(2)17-14-16(3)8-9-20(17)25-12-13-26-21-22-18-6-4-5-7-19(18)23(21)10-11-24/h4-9,14-15,24H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHUYVYMGDCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)

![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)

![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)
![3-(2-thienyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218682.png)
![4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)